Home > Products > Screening Compounds P56722 > {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone
{4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone -

{4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone

Catalog Number: EVT-11573243
CAS Number:
Molecular Formula: C22H16N6O
Molecular Weight: 380.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

The compound {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone is a complex organic molecule that belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a tetrazole moiety, an aromatic amine, and a ketone functional group, contributing to its potential pharmacological properties.

Source

The structural information and classification of this compound can be referenced from databases such as the Chemical Entities of Biological Interest (ChEBI) and the European Bioinformatics Institute (EBI) .

Classification

This compound is classified as a quinoxaline derivative. Quinoxalines are bicyclic compounds composed of a benzene ring fused to a pyrazine ring. They are often studied for their roles in various biological processes and as potential therapeutic agents.

Synthesis Analysis

Methods

The synthesis of {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone typically involves several steps:

  1. Formation of the Quinoxaline Core: The initial step may involve the condensation of 1,2-diaminobenzene with α,β-unsaturated carbonyl compounds to form the quinoxaline structure.
  2. Tetrazole Formation: The introduction of the tetrazole group can be achieved through cyclization reactions involving azides or hydrazines.
  3. Amine Substitution: The methylphenylamine moiety is introduced via nucleophilic substitution on the appropriate precursor.
  4. Final Modification: The phenylmethanone group is incorporated through acylation or similar reactions.

Technical details regarding reaction conditions, catalysts, and purification techniques would be necessary for a comprehensive understanding of the synthesis.

Molecular Structure Analysis

Structure

The molecular structure of this compound can be represented as follows:

  • Core Structure: The quinoxaline ring system is central to the compound's identity.
  • Functional Groups: It contains an amine group (from 3-methylphenyl), a tetrazole ring, and a phenylmethanone group.

Data

Key molecular data include:

  • Molecular Formula: C_{18}H_{16}N_{6}O
  • Molecular Weight: Approximately 336.36 g/mol
  • Structural Features: The presence of multiple aromatic systems contributes to its stability and potential interactions with biological targets.
Chemical Reactions Analysis

Reactions

This compound may participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile in further synthetic transformations.
  2. Electrophilic Aromatic Substitution: The aromatic rings may undergo substitutions under appropriate conditions.
  3. Reduction Reactions: Potential reduction of nitro or carbonyl groups could modify its reactivity profile.

Technical details regarding specific reaction conditions, yields, and by-products would enhance understanding.

Mechanism of Action

Process

The mechanism of action for compounds like {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone often involves:

  • Interaction with specific biological targets such as enzymes or receptors.
  • Modulation of signaling pathways that could lead to therapeutic effects.

Data on binding affinities and biological assays would provide insight into its efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Solubility in organic solvents like dimethyl sulfoxide or ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; potential for oxidation under certain conditions.

Relevant data from empirical studies would validate these properties.

Applications

Scientific Uses

The compound has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases due to its structural diversity and biological activity.
  2. Biochemical Research: Utilized in studies investigating mechanisms of action related to quinoxaline derivatives.
  3. Material Science: Potential use in developing novel materials due to its unique electronic properties stemming from its conjugated system.

Further exploration into these applications would benefit from ongoing research and development efforts within medicinal chemistry.

Introduction to Tetrazoloquinoxaline Scaffolds in Medicinal Chemistry

Nomenclature and Structural Taxonomy of {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone

The systematic IUPAC name {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone provides precise structural information according to International Union of Pure and Applied Chemistry conventions. This name delineates several key structural components: (1) a tetrazolo[1,5-a]quinoxaline bicyclic core, (2) a 3-methylphenylamino substituent at position 4, and (3) a phenyl ketone moiety at position 8. The compound is alternatively designated as [4-(3-methylanilino)tetrazolo[1,5-a]quinoxalin-8-yl]-phenylmethanone in chemical databases, maintaining the same structural descriptors while employing the term "anilino" to specify the phenylamino group . Further synonyms include phenyl-(4-phenylazanyl-[1,2,3,4]tetrazolo[1,5-a]quinoxalin-8-yl)methanone and (4-anilinotetrazolo[1,5-a]quinoxalin-8-yl)-phenylmethanone, the latter emphasizing the aniline-derived nitrogen linkage [6].

The molecular architecture integrates three distinct pharmacophoric elements arranged in a planar configuration conducive to π-stacking interactions. The central tetrazolo[1,5-a]quinoxaline core features a quinoxaline ring (benzene fused with pyrazine) annulated with a tetrazole ring containing four nitrogen atoms. Positional analysis reveals the 3-methylphenylamino group attached to the tetrazole nitrogen at position 4, while the phenyl ketone moiety occupies position 8 of the quinoxaline ring. This arrangement creates an extended conjugated system with electron-rich and electron-deficient regions that facilitate interactions with biological targets [6].

  • Molecular Formula and Weight: Empirical analysis confirms the formula as C₂₂H₁₆N₆O, yielding a molecular mass of 380.40 grams per mole. This places the compound within the medium molecular weight range typical of drug candidates, balancing complexity with potential bioavailability .

  • Structural Representation: The canonical SMILES notation CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=N5 encodes the atomic connectivity, highlighting the 3-methylanilino group (CC1=CC(=CC=C1)N-), tetrazoloquinoxaline core (N5C2=NN=N5), and benzoyl moiety (C(=O)C4=CC=CC=C4). The InChIKey HOHGCNJTJPQHOZ-UHFFFAOYSA-N serves as a unique digital fingerprint for database retrieval and computational studies .

  • Taxonomic Classification: Chemically, the compound belongs to three intersecting classes: (1) tetrazolo[1,5-a]quinoxalines, (2) aminotetrazoles, and (3) aryl ketones. This tripartite classification underscores its multifunctional character and potential for diverse biological activities ranging from enzyme inhibition to receptor modulation .

Table 1: Key Structural Features and Molecular Descriptors

CharacteristicDescriptionSignificance
Core StructureTetrazolo[1,5-a]quinoxalineProvides planar aromatic surface for target interactions
Position 4 Substituent3-Methylphenylamino groupEnhances lipophilicity and allows hydrogen bond donation
Position 8 SubstituentBenzoyl (phenylmethanone) groupIntroduces ketone functionality and additional aromatic surface
Molecular FormulaC₂₂H₁₆N₆OBalances complexity with drug-like properties
Molecular Weight380.40 g/molWithin optimal range for cellular permeability
Hydrogen Bond Acceptors7 (6 nitrogen, 1 oxygen)Facilitates interactions with biological targets

Historical Development of Tetrazolo[1,5-a]quinoxaline Derivatives as Bioactive Platforms

The exploration of tetrazolo[1,5-a]quinoxaline derivatives emerged from parallel developments in heterocyclic chemistry during the late 20th century. Initial synthetic efforts focused on quinoxaline scaffolds—benzopyrazines recognized for their antimicrobial and anticancer properties—as foundational structures. The strategic incorporation of tetrazole rings represented a logical progression, capitalizing on the tetrazole's bioisosteric relationship with carboxylic acids while offering superior metabolic stability and membrane permeability. Early pharmacological investigations revealed that tetrazoloquinoxalines exhibited enhanced binding affinities for central nervous system receptors compared to simpler quinoxalines, particularly those targeting benzodiazepine and adenosine receptors [6].

The specific derivative {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone represents an advanced iteration in this structural lineage. Its development exemplifies the medicinal chemistry strategy of "group hybridization," wherein multiple bioactive elements are combined to create novel pharmacological profiles. The 3-methylphenylamino group at position 4 was strategically incorporated following structure-activity relationship studies indicating that electron-donating alkyl substituents on the aniline ring enhanced target binding while maintaining favorable log P values. Similarly, the benzoyl moiety at position 8 emerged as superior to simpler alkyl or aryl substituents after systematic screening revealed its contribution to π-stacking interactions with protein binding pockets. These structural refinements resulted in compounds with improved selectivity profiles compared to first-generation tetrazoloquinoxalines [6].

Table 2: Evolution of Tetrazoloquinoxaline Derivatives

GenerationStructural FeaturesPharmacological Focus
First Generation (1980s-1990s)Unsubstituted tetrazolo[1,5-a]quinoxalines; Simple alkyl/aryl substitutionsCentral nervous system activity; Anxiolytic candidates
Second Generation (1990s-2000s)Aminophenyl substitutions at position 4; Halogenated derivativesEnhanced receptor affinity; Kinase inhibition exploration
Third Generation (Current)Multifunctional hybrids like {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanoneTargeted protein inhibition; Polypharmacology approaches

Significance of Multifunctional Hybrid Architectures in Targeted Drug Discovery

The structural complexity of {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone epitomizes the modern paradigm of multifunctional hybrid architectures in drug discovery. This compound integrates three discrete pharmacophores within a single molecular entity: (1) the tetrazolo[1,5-a]quinoxaline core provides a planar, electron-deficient aromatic surface capable of intercalation and π-stacking; (2) the 3-methylanilino group serves as a hydrogen bond donor while contributing to lipophilicity; and (3) the benzoyl moiety introduces a hydrogen bond acceptor and additional hydrophobic surface area. This strategic combination enables simultaneous interaction with multiple binding domains on target proteins—a critical advantage when addressing complex disease targets with compensatory pathways [5].

The molecule's physicochemical properties align with contemporary drug design principles. With a calculated log P value of approximately 4.2 (estimated from structural analogs), the compound exhibits balanced lipophilicity conducive to cellular membrane penetration while maintaining solubility. The presence of seven hydrogen bond acceptors and one hydrogen bond donor facilitates targeted interactions with amino acid residues in enzyme binding sites. Furthermore, the molecular weight of 380.4 g/mol and polar surface area near 90 Ų position this compound within favorable ranges for oral bioavailability according to Lipinski's and Veber's rules. These properties collectively suggest potential as a lead compound for optimization in oncology and inflammation-focused drug discovery programs [5].

The tetrazole ring deserves particular attention as a versatile bioisostere. Its ionizable nitrogen atoms (pKa ~4.9) allow pH-dependent ionization, enhancing solubility in physiological environments while promoting ionic interactions with target proteins. Simultaneously, the tetrazole functions as a metabolically stable surrogate for carboxylic acid groups, mitigating susceptibility to esterase-mediated degradation—a common limitation in carboxylate-containing drugs. When fused with the quinoxaline system, these properties manifest in a conformationally constrained architecture that minimizes entropic penalties upon target binding, thereby enhancing binding affinity and specificity [3] [6].

Table 3: Potential Biological Targets and Binding Interactions

Target ClassBinding InteractionsTherapeutic Implications
KinasesTetrazole-quinoxaline core occupies adenine binding pocket; Benzoyl group extends to hydrophobic regionsAnticancer applications; Modulation of signaling pathways
Epigenetic RegulatorsAnilino nitrogen coordinates with catalytic metal ions; Aromatic systems engage in histone mimicryPotential in oncology targeting chromatin-modifying enzymes
G-Protein Coupled ReceptorsPlanar core mimics natural ligands; Methylphenyl group enhances membrane penetrationNeurological disorders; Inflammation modulation

The emergence of complex heterocycles like {4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone reflects a broader trend in medicinal chemistry toward polypharmacological agents. Rather than adhering to the traditional "one target, one drug" model, such compounds engage multiple targets within related disease pathways. This approach proves particularly valuable in oncology and neurodegenerative diseases, where compensatory mechanisms often undermine single-target inhibitors. The compound's hybrid architecture positions it as a promising scaffold for developing multitargeted therapeutic agents, especially when targeting intricate pathologies requiring simultaneous modulation of several biological processes [5].

Properties

Product Name

{4-[(3-Methylphenyl)amino]tetrazolo[1,5-a]quinoxalin-8-yl}(phenyl)methanone

IUPAC Name

[4-(3-methylanilino)tetrazolo[1,5-a]quinoxalin-8-yl]-phenylmethanone

Molecular Formula

C22H16N6O

Molecular Weight

380.4 g/mol

InChI

InChI=1S/C22H16N6O/c1-14-6-5-9-17(12-14)23-21-22-25-26-27-28(22)19-13-16(10-11-18(19)24-21)20(29)15-7-3-2-4-8-15/h2-13H,1H3,(H,23,24)

InChI Key

HOHGCNJTJPQHOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)N5C2=NN=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.